molecular formula C24H38N2O4 B13840919 (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Cat. No.: B13840919
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-UYOCQKMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Monoamine Transporter Research

The field of monoamine transporter research dates back to 1958, with the discovery of vesicular storage granules for monoamines by Nils-Åke Hillarp. wikipedia.org These transporters are crucial for neuronal signaling. The vesicular monoamine transporter (VMAT) is a protein embedded in the membranes of intraneuronal storage vesicles. psychiatrictimes.com Its primary function is to transport monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), norepinephrine, epinephrine, and histamine, from the neuronal cytoplasm into synaptic vesicles. wikipedia.orgpsychotropical.com This process not only prepares neurotransmitters for synaptic release but also protects them from metabolic degradation in the cytoplasm. nih.gov

There are two main isoforms of VMAT: VMAT1, found predominantly in the peripheral neuroendocrine cells, and VMAT2, which is the primary transporter in the central nervous system. psychiatrictimes.com Because of its central role, VMAT2 has become a significant therapeutic target. nih.gov The earliest VMAT inhibitors used clinically were reserpine (B192253) and tetrabenazine (B1681281). psychiatrictimes.com Reserpine, an irreversible inhibitor, and tetrabenazine, a reversible inhibitor, both act to deplete monoamine levels, which is the mechanism underlying their therapeutic effects. psychiatrictimes.comnih.gov This foundational research paved the way for the development of more selective and refined VMAT2 inhibitors for various neurological and psychiatric conditions. wikipedia.org

Overview of the Benzo[a]quinolizine Chemical Class and its Stereoisomers

Tetrabenazine and its derivatives belong to the benzo[a]quinolizine chemical class, which forms the core structural motif of these compounds. nih.gov Tetrabenazine itself has two chiral centers, and the commercially available drug is a racemic mixture of the (+)-(3R,11bR) and (−)-(3S,11bS) enantiomers. nih.gov

In the body, tetrabenazine is rapidly metabolized by the reduction of its 2-keto group, which introduces a third chiral center. This metabolic process results in the formation of dihydrotetrabenazine (B1670615) (DHTBZ), the primary pharmacologically active species. nih.gov The creation of this new chiral center at the C-2 position means there are eight possible stereoisomers of DHTBZ. researchgate.net The specific three-dimensional arrangement, or stereochemistry, of the atoms at these centers (C-2, C-3, and C-11b) is critical, as it dictates the molecule's ability to bind to and inhibit VMAT2. Research has shown dramatic differences in VMAT2 binding affinity among these eight isomers, highlighting the importance of stereospecificity in drug design. nih.gov The synthesis and evaluation of each individual stereoisomer have been crucial for understanding the precise structural requirements for potent VMAT2 inhibition. nih.gov

Positioning of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val within VMAT2 Inhibitor Research

The compound this compound is a prodrug form of a specific, yet particularly weak, stereoisomer of dihydrotetrabenazine. A prodrug is an inactive or less active molecule that is metabolized in the body into its active form. The attachment of an L-valine amino acid ester (L-Val) is a recognized prodrug strategy used to improve the pharmacokinetic properties of a parent drug. nih.goviipseries.org A prominent example of this strategy is valbenazine (B1662120), which is the L-valine ester of (+)-α-dihydrotetrabenazine, the most potent VMAT2-inhibiting stereoisomer, (2R,3R,11bR)-DHTBZ. nih.gov This modification extends the drug's half-life, allowing for less frequent administration. nih.gov

The parent compound in this case, (2S,3R,11bS)-dihydrotetrabenazine, has been synthesized and evaluated as part of comprehensive structure-activity relationship (SAR) studies on all eight DHTBZ stereoisomers. nih.gov These studies have unequivocally demonstrated that the (2S,3R,11bS) configuration possesses the lowest affinity for VMAT2 among all possible isomers. nih.gov Its binding affinity (Ki) is over a thousand times weaker than that of the most potent (2R,3R,11bR) isomer. nih.gov

Consequently, this compound represents a prodrug of a very weak VMAT2 inhibitor. Due to the extremely low potency of its active metabolite, this specific compound is not pursued as a therapeutic agent. Its position within VMAT2 inhibitor research is primarily theoretical, serving as a valuable tool for comparative studies. It acts as a negative control in binding assays and helps to confirm the critical importance of the (2R,3R,11bR) stereoconfiguration for high-affinity VMAT2 binding. The stark contrast in activity between the isomers underscores the precise geometric and steric requirements of the VMAT2 binding site. nih.gov

Research Data on Dihydrotetrabenazine Stereoisomers

The following table summarizes the VMAT2 binding affinities for all eight stereoisomers of dihydrotetrabenazine, as determined by their ability to displace a radiolabeled ligand from rat striatum preparations. The data clearly illustrate the stereospecificity of the VMAT2 binding site.

Stereoisomer ConfigurationCommon NameVMAT2 Binding Affinity (Ki ± SEM, nM)
(2R,3R,11bR)(+)-2 or (+)-α-DHTBZ3.96 ± 0.40
(2S,3R,11bR)(+)-3 or (+)-β-DHTBZ13.4 ± 1.36
(2R,3S,11bR)(+)-471.1 ± 6.66
(2S,3S,11bR)(+)-5593 ± 69.7
(2R,3R,11bS)(−)-51253 ± 314
(2R,3S,11bS)(−)-3 or (−)-β-DHTBZ2460 ± 333
(2S,3R,11bS)(−)-44630 ± 350
(2S,3S,11bS)(−)-2 or (−)-α-DHTBZ23700 ± 2350

Data sourced from Liu et al., European Journal of Medicinal Chemistry, 2011. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-UYOCQKMUSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

Stereochemistry and Isomerism of Dihydrotetrabenazine Derivatives

Absolute and Relative Stereochemistry of the Dihydrotetrabenazine (B1670615) Core

The dihydrotetrabenazine molecule possesses three stereocenters, leading to a complex stereochemical landscape. The specific spatial arrangement of substituents around these chiral atoms dictates the molecule's interaction with its biological targets.

The core structure of dihydrotetrabenazine contains three chiral centers at positions C-2, C-3, and C-11b of the benzo[a]quinolizine ring system. The reduction of the ketone group in tetrabenazine (B1681281) to a hydroxyl group creates the stereocenter at C-2, adding to the existing chirality at C-3 and C-11b. hcplive.comumich.edu This results in the potential for eight different stereoisomers. nih.gov

The eight possible stereoisomers of dihydrotetrabenazine are grouped into pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric. These diastereomers can have significantly different physical properties and biological activities. hcplive.com

The assignment of R or S configuration to each stereocenter allows for a precise description of each isomer. For instance, the four major metabolites of tetrabenazine have been identified with specific stereochemical configurations. nih.govnih.gov

StereoisomerStereochemical Configuration
(+)-α-HTBZ(2R,3R,11bR)
(−)-α-HTBZ(2S,3S,11bS)
(+)-β-HTBZ(2S,3R,11bR)
(−)-β-HTBZ(2R,3S,11bS)

In addition to these four isomers, which have a trans relationship between the substituents at C-3 and C-11b, there are four other possible stereoisomers with a cis configuration at these centers. nih.gov One of these cis isomers is (2S,3R,11bS)-Dihydrotetrabenazine, which is the core of the compound of interest in this article. This particular isomer has been shown to be the least potent in binding to the vesicular monoamine transporter 2 (VMAT2). nih.gov

Enantiomeric and Diastereomeric Forms of Dihydrotetrabenazine

The various stereoisomers of dihydrotetrabenazine are often categorized into two main groups, the alpha (α) and beta (β) isomers, based on the relative orientation of the hydroxyl group at C-2.

The α and β diastereomers of dihydrotetrabenazine are distinguished by the stereochemistry at the C-2 position relative to the rest of the molecule. jlu.edu.cn These isomers can be separated using techniques such as chiral chromatography. umich.edu The absolute configurations of the α-isomers have been determined, with (+)-α-dihydrotetrabenazine having the (2R,3R,11bR) configuration and (−)-α-dihydrotetrabenazine having the (2S,3S,11bS) configuration. umich.edu

The β-isomers, (+)-β-HTBZ and (−)-β-HTBZ, possess the (2S,3R,11bR) and (2R,3S,11bS) configurations, respectively. nih.govnih.gov Each of these four isomers exhibits a distinct profile of VMAT2 inhibition and potential off-target binding. nih.govnih.gov

The (2S,3R,11bS) stereoconfiguration corresponds to one of the cis-isomers of dihydrotetrabenazine. nih.gov Research evaluating the VMAT2 binding affinity of all eight stereoisomers of dihydrotetrabenazine has demonstrated that the stereochemistry at C-3 and C-11b plays a crucial role. nih.gov Specifically, the (3R,11bR)-configuration is associated with high VMAT2 affinity. nih.gov

In contrast, the (2S,3R,11bS) isomer, which possesses a (3R,11bS) configuration, has been found to have a significantly lower binding affinity for VMAT2, with a reported Ki value of 4630 ± 350 nM, making it the least potent of the cis-isomers. nih.gov

The attachment of an L-valine ester to the hydroxyl group at the C-2 position of (2S,3R,11bS)-dihydrotetrabenazine creates the compound (2S,3R,11bS)-Dihydrotetrabenazine-L-Val. This is analogous to the structure of valbenazine (B1662120), which is the L-valine ester of the (+)-α-HTBZ or (2R,3R,11bR)-dihydrotetrabenazine isomer. nih.govsemanticscholar.org The addition of the L-valine moiety is a prodrug strategy that can alter the pharmacokinetic properties of the parent molecule. In the case of valbenazine, it is metabolized to the active [+]-α-HTBZ. semanticscholar.orgresearchgate.net

The specific stereoconfiguration of the dihydrotetrabenazine core is paramount in determining the ultimate pharmacological effect. While the (2S,3R,11bS) core itself has low affinity for VMAT2, its L-valine ester derivative represents a distinct chemical entity whose properties would be influenced by this specific stereochemical arrangement.

Synthetic Methodologies and Chemical Derivatization of 2s,3r,11bs Dihydrotetrabenazine L Val

Chemical Synthesis Approaches for the Dihydrotetrabenazine (B1670615) Scaffold

The dihydrotetrabenazine (DTBZ or HTBZ) scaffold, a benzo[a]quinolizidine derivative, is the core component. Its synthesis has evolved from classic racemic methods to highly sophisticated stereoselective strategies to access specific, biologically active isomers.

Classic Synthetic Routes and Modifications

The foundational synthesis of tetrabenazine (B1681281) (TBZ), the precursor to dihydrotetrabenazine, was first developed in the 1950s. nih.gov A common classical approach involves the reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride and 3-dimethylaminomethylheptan-2-one. researchgate.net Subsequent reduction of the C2-keto group of tetrabenazine, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields α-dihydrotetrabenazine. researchgate.netresearchgate.net This reduction of racemic tetrabenazine results in a mixture of the (2R,3R,11bR) and (2S,3S,11bS) enantiomers. researchgate.net

Modifications to these classic routes have focused on improving efficiency, safety, and sustainability. For instance, process optimization for the synthesis of valbenazine's precursors involved changing the solvent system from a biphasic water/heptane mixture to a homogeneous isopropanol/water mixture. google.com This change accelerated the reaction kinetics for the formation of the tetrabenazine core. Further improvements included developing a slurry-to-slurry transformation for the reduction step, which enhanced safety and reduced processing time. google.com

Stereoselective and Stereospecific Synthesis Strategies

Accessing a single stereoisomer, such as (2S,3R,11bS)-dihydrotetrabenazine, necessitates stereocontrolled synthetic methods. These strategies focus on establishing the three chiral centers (at C2, C3, and C11b) with the correct absolute configuration. This can be achieved through enantioselective reduction of a prochiral ketone or by building the scaffold using chiral auxiliaries.

The reduction of the C2-keto group of tetrabenazine is a critical step for introducing the C2 stereocenter. While simple hydrides like NaBH₄ on racemic TBZ are not stereoselective, the reduction of an enantiomerically pure TBZ precursor can offer greater control. For example, the stereoselective reduction of (3S,11bS)-tetrabenazine with borane-methyl sulfide (B99878) complex in THF has been used to produce (2S,3S,11bS)-dihydrotetrabenazine with high enantiomeric excess (>99% ee). nih.gov

More advanced methods utilize biocatalysis, employing enzymes such as ketoreductases (KREDs) to perform highly stereoselective reductions. semanticscholar.org Through techniques like directed evolution and machine learning, KREDs have been engineered to exhibit high diastereoselectivity for specific isomers of dihydrotetrabenazine. semanticscholar.orgacs.org This approach has been successful in the kinetic resolution of racemic tetrabenazine to produce different DTBZ isomers. semanticscholar.org Notably, the preparation of (2S,3S,11bS)-dihydrotetrabenazine has been successfully scaled up using an engineered ketoreductase, achieving a 40.7% isolated yield and 91.3% diastereoselectivity. researchgate.netacs.org

Table 1: Comparison of Stereoselective Reduction Methods for Dihydrotetrabenazine Synthesis
MethodReagent/CatalystSubstrateProduct IsomerYieldStereoselectivityReference
Chemical ReductionBorane-methyl sulfide(3S,11bS)-Tetrabenazine(2S,3S,11bS)-DHTBZNot specified>99% ee nih.gov
Biocatalytic ReductionEngineered Ketoreductase (BsSDR10 variant)(±)-Tetrabenazine(2S,3S,11bS)-DHTBZ40.7%91.3% de semanticscholar.orgacs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is powerful for establishing stereocenters during the construction of the molecular backbone. For the synthesis of the dihydrotetrabenazine scaffold, a chiral auxiliary can be used to direct the formation of the C3 and C11b stereocenters.

One of the first asymmetric syntheses of (+)-tetrabenazine, a precursor to specific dihydrotetrabenazine isomers, utilized a palladium-catalyzed asymmetric malonate addition to set the initial stereocenter with high enantiomeric excess (97% ee). nih.govmdpi.com Other approaches have employed chiral auxiliaries like camphorsultam or oxazolidinones, which are well-known for directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For instance, a highly stereoselective synthesis of (−)-dihydrotetrabenazine was achieved using (R)-tert-butanesulfinamide as a chiral auxiliary to control the stereochemistry during the key bond-forming steps.

The general principle involves attaching the auxiliary to a precursor fragment, performing the stereoselective reaction, and then removing the auxiliary to reveal the desired chiral product, which can then be further elaborated to complete the dihydrotetrabenazine scaffold. wikipedia.org

Derivatization with L-Valine Moiety

The final step in the synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val is the attachment of the L-valine amino acid to the C2-hydroxyl group of the dihydrotetrabenazine core via an ester linkage.

Esterification Reactions and Reaction Conditions for L-Valine Conjugation

The formation of the ester bond between the C2-hydroxyl group of dihydrotetrabenazine and the carboxylic acid of L-valine is typically achieved through standard esterification or coupling reactions. mdpi.com To prevent unwanted side reactions, such as self-coupling of the amino acid or reactions at the amino group, the L-valine reactant must have its amino group protected. organic-chemistry.org

Common protecting groups for the amino group of L-valine include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). peptide.comresearchgate.net The protected L-valine is then activated and reacted with the dihydrotetrabenazine alcohol. Carbodiimide (B86325) coupling agents are frequently used for this purpose. rsc.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to facilitate the reaction, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.netnih.gov

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). nih.govgoogle.com After the ester bond is formed, the protecting group is removed in a deprotection step. A Cbz group is typically removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst, while a Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). mdpi.comresearchgate.net

Table 2: Typical Reaction Conditions for L-Valine Esterification
ComponentExamplesPurposeReference
L-Valine DerivativeBoc-L-valine, Cbz-L-valineAmino acid source with protected amine mdpi.compeptide.com
Coupling AgentDCC, EDCIActivates the carboxylic acid for ester formation researchgate.netgoogle.com
CatalystDMAPAccelerates the esterification reaction nih.gov
SolventDichloromethane (DCM), N,N-Dimethylformamide (DMF)Provides a suitable reaction medium nih.gov
Deprotection ReagentH₂/Pd-C (for Cbz), TFA (for Boc)Removes the protecting group from the amine mdpi.comresearchgate.net

Regioselectivity and Stereochemical Control during L-Valine Attachment

The final step in the synthesis of this compound is the esterification of the C2-hydroxyl group of the (2S,3R,11bS)-dihydrotetrabenazine core with L-valine. This transformation requires careful control to ensure both regioselectivity and the preservation of all existing stereochemical configurations.

The attachment is typically achieved through standard coupling protocols analogous to those used in the synthesis of Valbenazine (B1662120), which is the L-valine ester of the (2R,3R,11bR)-DHTBZ stereoisomer. mdpi.com The reaction involves activating the carboxylic acid of a protected L-valine derivative, which then reacts with the secondary alcohol of the DHTBZ molecule.

Regioselectivity: The dihydrotetrabenazine molecule possesses only one hydroxyl group at the C2 position, making it the sole site for esterification. This inherent structural feature ensures high regioselectivity, as there are no other competing reactive sites for acylation under standard conditions.

Stereochemical Control: Maintaining the stereochemical integrity of the three chiral centers on the DHTBZ core ((2S), (3R), and (11bS)) and the single chiral center of L-valine is critical. The process typically involves two key steps:

Coupling: An N-protected L-valine, such as N-(benzyloxycarbonyl)-L-valine, is coupled with (2S,3R,11bS)-dihydrotetrabenazine. mdpi.com This reaction is commonly facilitated by carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.comresearchgate.net These mild reaction conditions are specifically chosen to prevent epimerization at any of the chiral centers.

Deprotection: The protecting group on the L-valine's amino group is subsequently removed. For a benzyloxycarbonyl (Cbz) group, this is typically accomplished via hydrogenolysis. mdpi.com This step is also designed to be non-invasive to the stereochemistry of the final molecule.

The chirality of the final product is therefore dictated by the specific stereoisomers of the starting materials—(2S,3R,11bS)-dihydrotetrabenazine and L-valine—with the synthetic process engineered to preserve these configurations.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful alternative to traditional chemical methods for producing chiral intermediates like dihydrotetrabenazine, providing exceptional selectivity under mild, environmentally friendly conditions. google.comtandfonline.com

Directed Evolution of Ketoreductases for Stereoselective Dihydrotetrabenazine Formation

The stereoselective reduction of tetrabenazine to form specific dihydrotetrabenazine isomers is a key challenge that can be addressed effectively using engineered enzymes. Directed evolution has been employed to enhance the diastereoselectivity of ketoreductases (KREDs) for this purpose.

Researchers have utilized machine learning-assisted directed evolution to engineer variants of a short-chain dehydrogenase/reductase from Bacillus subtilis (BsSDR10). google.com This process involves creating mutant libraries and screening them for improved activity and selectivity in the kinetic resolution of (±)-tetrabenazine. Both traditional and machine learning-assisted directed evolution methods have successfully identified enzyme variants with significantly improved diastereoselectivity for each of the four main isomers of dihydrotetrabenazine. google.com For instance, the preparation of (2S,3S,11bS)-dihydrotetrabenazine, a related stereoisomer, has been scaled up using an engineered KRED, achieving a 40.7% isolated yield and a high diastereoselectivity of 91.3%. google.com This biocatalytic approach has the potential to reduce a two-step resolution/reduction process into a single, more efficient step. google.com

Table 1: Examples of Engineered Ketoreductase Variants for DHTBZ Synthesis
Parent EnzymeEvolution MethodTarget IsomerAchieved DiastereoselectivityReference
BsSDR10Machine Learning-Assisted Directed Evolution(2S,3S,11bS)-DHTBZ91.3% google.com
BsSDR10Traditional Directed EvolutionVarious DHTBZ IsomersSignificantly Improved google.com

Enzyme-Mediated Kinetic Resolution Techniques

Enzyme-mediated kinetic resolution is a primary strategy for obtaining enantiomerically pure dihydrotetrabenazine precursors. In this process, an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one.

The KRED-catalyzed reductive kinetic resolution of racemic (±)-tetrabenazine is a prominent example. The engineered enzymes exhibit high stereoselectivity, preferentially reducing one tetrabenazine enantiomer over the other. google.com This results in a mixture containing one or more specific DHTBZ stereoisomers and the unreacted tetrabenazine enantiomer, which can then be separated. This method is highly desirable due to its economic and environmental advantages over classical chemical resolution. google.com The coupling of enzymes with transition metals is another advanced strategy in dynamic kinetic resolution, which combines the enzymatic reaction with in-situ racemization of the substrate to overcome the typical 50% yield limit. nih.gov

Synthesis and Isolation of Individual Stereoisomers

The synthesis of a single, defined stereoisomer like this compound requires robust methods for isolating the correct dihydrotetrabenazine precursor.

Resolution of Racemic Mixtures via Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analytical and preparative separation of tetrabenazine and dihydrotetrabenazine stereoisomers. nih.gov While preparative chiral HPLC is often not suitable for very large-scale production due to cost and throughput, it is a highly effective method for obtaining pure stereoisomers at the laboratory scale. nih.gov

Detailed methods for the chiral HPLC separation of all eight stereoisomers of dihydrotetrabenazine have been documented. nih.gov These methods typically employ chiral stationary phases, such as Chiralpak columns, with specific mobile phase compositions to achieve baseline separation. The selection of the column and eluent is critical for successful resolution.

Table 2: Chiral HPLC Conditions for Dihydrotetrabenazine Isomer Separation
Isomer PairColumnMobile PhaseFlow RateDetectionReference
(-)-2: (2S,3S,11bS)-DHTBZChiralpak IC100% MeOH + 0.1% Et₂NH0.5 mL/minUV 220 nm nih.gov
(+)-3: (2S,3R,11bR)-DHTBZChiralpak IC25% EtOH + 75% n-hexane0.5 mL/minUV 220 nm nih.gov
(-)-3: (2R,3S,11bS)-DHTBZChiralpak IC25% EtOH + 75% n-hexane0.5 mL/minUV 220 nm nih.gov

Preparative Scale Synthesis Considerations for this compound

Transitioning the synthesis of this compound to a preparative scale introduces several considerations related to efficiency, cost, and purity. Drawing from strategies developed for the large-scale synthesis of Valbenazine, key factors include: google.comacs.org

Precursor Synthesis: An efficient, scalable method for producing the optically pure (2S,3R,11bS)-dihydrotetrabenazine precursor is paramount. While biocatalytic routes show promise, chemical synthesis followed by diastereomeric salt resolution is a common industrial approach. This involves reacting the racemic mixture with a chiral acid (e.g., (1S)-(+)-10-camphorsulfonic acid) and separating the resulting diastereomeric salts by crystallization. google.comnih.gov Optimizing solvent systems, temperature, and stoichiometry is crucial for maximizing yield and purity. google.com

Coupling and Purification: On a large scale, the cost of coupling reagents for the L-valine attachment (e.g., EDCI, DCC) becomes a significant factor. Post-reaction purification to remove unreacted starting materials and coupling byproducts is critical. Crystallization of the final product as a salt (e.g., ditosylate or dihydrochloride) is a common strategy to achieve high purity on a large scale. google.com

Analytical Control: Strict in-process controls and final product analysis are required to ensure the correct stereochemistry and high purity of the final active pharmaceutical ingredient (API).

Molecular and Cellular Mechanism of Action Studies

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

(2S,3R,11bS)-Dihydrotetrabenazine-L-Valine, known as valbenazine (B1662120), is a prodrug that exerts its primary pharmacological effects through its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govwikipedia.org Its mechanism of action is centered on the selective and reversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a key protein in the central nervous system responsible for packaging monoamines into synaptic vesicles. wikipedia.orgdrugbank.comresearchgate.net

Valbenazine is converted to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which demonstrates a high affinity for VMAT2. drugbank.com In vitro binding studies have quantified the affinity of both the parent compound and its metabolite for the VMAT2 transporter. Valbenazine itself exhibits a binding affinity (Kᵢ) for human VMAT2 of approximately 150 nM. drugbank.com However, its active metabolite, (+)-α-HTBZ, is significantly more potent, binding with high affinity to human VMAT2 with a Kᵢ value of approximately 1.4 to 3 nM. drugbank.comsemanticscholar.org

The binding to VMAT2 is stereospecific. The (+)-isomer of α-dihydrotetrabenazine shows high affinity for VMAT2 in rat brain striatum (Kᵢ = 0.97 nM), while the (-)-isomer is largely inactive (Kᵢ = 2.2 µM). nih.gov This stereospecificity underscores the targeted nature of the active metabolite. nih.gov

Binding Affinity of Valbenazine and Metabolites for VMAT2
CompoundTargetSpeciesBinding Affinity (Kᵢ)Reference
ValbenazineVMAT2Human~150 nM drugbank.com
(+)-α-Dihydrotetrabenazine ([+]-α-HTBZ)VMAT2Human~1.4 - 3 nM drugbank.comsemanticscholar.org
(+)-α-DihydrotetrabenazineVMAT2Rat0.97 nM nih.gov
(-)-α-DihydrotetrabenazineVMAT2Rat2.2 µM (2200 nM) nih.gov

A defining characteristic of valbenazine and its active metabolite is their high selectivity for VMAT2 over the VMAT1 isoform. wikipedia.orgpatsnap.com VMAT2 is found predominantly in the central nervous system, whereas VMAT1 is located mainly in peripheral tissues. nih.gov Valbenazine demonstrates no appreciable binding affinity for VMAT1, with a Kᵢ value greater than 10 µM. drugbank.com This selectivity is crucial as it localizes the drug's effect to the CNS, minimizing potential peripheral side effects. patsnap.com

Furthermore, valbenazine and (+)-α-HTBZ exhibit a clean off-target profile, with negligible affinity for a wide range of other receptors, including dopaminergic (e.g., D2), serotonergic, adrenergic, histaminergic, and muscarinic receptors (Kᵢ > 5000 nM). drugbank.comsemanticscholar.org This high degree of selectivity for VMAT2 is a key distinction from other compounds and contributes to its targeted mechanism of action. researchgate.net

The inhibition of VMAT2 by valbenazine and its metabolites is reversible. nih.govdrugbank.comresearchgate.netnih.gov This characteristic means that the binding to the transporter is not permanent, and upon discontinuation of the drug, VMAT2 function can be restored. nih.gov Clinical studies have demonstrated that the therapeutic effects diminish after withdrawal of valbenazine, with symptoms returning toward baseline levels, which supports the reversible nature of the VMAT2 inhibition. nih.govinnovationscns.com

Impact on Monoamine Uptake and Storage in Synaptic Vesicles

By inhibiting VMAT2, valbenazine fundamentally alters the handling of monoamine neurotransmitters within presynaptic neurons. va.govnih.gov

VMAT2 is responsible for transporting monoamines, including dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine, from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. patsnap.cominnovationscns.com Valbenazine's inhibition of VMAT2 blocks this transport process. researchgate.netresearchgate.net This leads to a reduction in the vesicular loading of these neurotransmitters. nih.gov While VMAT2 transports several monoamines, the mechanism of valbenazine is considered to preferentially affect dopamine signaling. nih.gov

Investigation of Molecular Target Binding Sites on VMAT2

The precise interaction between VMAT2 inhibitors and their target is crucial for their pharmacological activity. Advanced structural biology techniques have provided significant insights into these binding sites.

Cryo-Electron Microscopy (Cryo-EM) Structural Insights into VMAT2-Ligand Complexes

Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the high-resolution structural determination of VMAT2 in complex with various ligands, including tetrabenazine (B1681281) and valbenazine (the commercial name for (2S,3R,11bS)-Dihydrotetrabenazine-L-Valine). researchgate.netpdbj.orgebi.ac.uk These studies reveal that these inhibitors bind within a central cavity of the transporter, accessible from the lumen of the synaptic vesicle. nih.govelifesciences.org The binding of these ligands locks VMAT2 in a lumen-facing occluded conformation, which prevents the translocation of monoamine substrates. pdbj.orgnih.gov

The cryo-EM structures demonstrate that tetrabenazine and its derivatives settle into a pocket formed by several transmembrane helices of VMAT2. This binding stabilizes a conformation of the transporter that is unable to undergo the necessary conformational changes for monoamine uptake. researchgate.netelifesciences.org

Identification of Key Residues Involved in Ligand Recognition

Mutagenesis and structural studies have identified several key amino acid residues within VMAT2 that are critical for the binding of tetrabenazine and its analogs. These residues form a complex network of interactions that stabilize the inhibitor within the binding pocket. nih.gov

Key polar network residues that play a role in proton coordination and conformational changes of the transporter include D33, N34, K138, Q142, R189, Q192, S196, S197, S200, and D426. nih.gov Specifically, residues R189 and E312 are in close proximity to the bound tetrabenazine and directly participate in its binding. nih.gov Furthermore, hydrophobic residues also contribute to the luminal gating mechanism, which is crucial for the entry and binding of these inhibitors. nih.gov

Key Residues in VMAT2 Ligand BindingInteracting LigandRole in Binding
D33, N34, K138, Q142, R189, Q192, S196, S197, S200, D426Tetrabenazine and its analogsPart of a polar network involved in proton coordination and conformational dynamics. nih.gov
R189, E312TetrabenazineIn close proximity to and directly interact with the bound inhibitor. nih.gov

Comparative Analysis with Other VMAT2 Inhibitors

Understanding the differences in how various inhibitors interact with VMAT2 can shed light on their distinct pharmacological profiles.

Differential Binding Modes and Mechanistic Nuances Compared to Tetrabenazine and Deuterated Analogues

While (2S,3R,11bS)-Dihydrotetrabenazine-L-Valine, through its active metabolite, shares a common binding site with tetrabenazine and its deuterated analogue, deutetrabenazine, there are subtle but important mechanistic differences. cambridge.org Valbenazine is metabolized to a single active isomer, (+)-α-dihydrotetrabenazine, which is a highly potent and selective VMAT2 inhibitor. researchgate.netcambridge.org In contrast, tetrabenazine and deutetrabenazine are metabolized into multiple isomers, each with varying affinities for VMAT2 and potential for off-target effects. researchgate.netcambridge.org

This stereospecificity of valbenazine's active metabolite contributes to its high selectivity for VMAT2 with negligible binding to other receptors, such as dopamine and serotonin receptors, at therapeutic concentrations. researchgate.netcambridge.org Deuterated tetrabenazine, while having a longer half-life due to the deuterium (B1214612) substitution, still produces a mixture of active metabolites. researchgate.net

VMAT2 InhibitorActive MetabolitesVMAT2 Selectivity
(2S,3R,11bS)-Dihydrotetrabenazine-L-Valine (Valbenazine)Single isomer: (+)-α-dihydrotetrabenazine researchgate.netcambridge.orgHigh researchgate.net
TetrabenazineMultiple isomers researchgate.netLower compared to (+)-α-dihydrotetrabenazine
DeutetrabenazineMultiple deuterated isomers researchgate.netcambridge.orgHigh, but a mixture of isomers contributes to the effect cambridge.org

Role of the L-Valine Moiety in Modulating VMAT2 Interaction Dynamics

The L-Valine moiety in (2S,3R,11bS)-Dihydrotetrabenazine-L-Valine serves a critical role as a prodrug. cambridge.org This amino acid is attached to the active dihydrotetrabenazine (B1670615) molecule, allowing for a slower release and subsequent rapid metabolism to the single, highly active (+)-α-dihydrotetrabenazine isomer. cambridge.org This pharmacokinetic feature, facilitated by the L-Valine ester, results in a prolonged and stable exposure of the active metabolite to VMAT2. researchgate.net

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Influence of Stereochemistry on VMAT2 Binding Affinity and Selectivity

Influence of Stereochemistry on VMAT2 Binding Affinity and Selectivity

The spatial orientation of substituents around the chiral centers at positions 2, 3, and 11b of the dihydrotetrabenazine (B1670615) core drastically alters the molecule's ability to fit within the VMAT2 binding pocket.

Research meticulously evaluating all eight stereoisomers of dihydrotetrabenazine has demonstrated a profound stereospecificity in VMAT2 binding. nih.gov The binding affinities, measured by the inhibition constant (Ki), span a range of over 6,000-fold, highlighting the critical nature of the compound's stereochemical configuration. nih.gov

The data reveals that isomers possessing a (3R,11bR)-configuration exhibit the highest affinity for VMAT2. nih.govnih.gov Specifically, (2R,3R,11bR)-dihydrotetrabenazine, also known as (+)-α-HTBZ, is the most potent inhibitor among all stereoisomers, with a Ki value of approximately 3.96 nM. nih.gov In stark contrast, isomers with the enantiomeric (3S,11bS)-configuration display significantly weaker binding.

The stereoisomer corresponding to the core of the title compound, (2S,3R,11bS)-dihydrotetrabenazine, is among the least potent, with a reported Ki of 4630 nM. nih.gov This demonstrates that even with a single chiral center differing from a high-affinity isomer, the binding potency can be dramatically reduced.

Table 1: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers This table is interactive. You can sort and filter the data.

Stereoisomer Configuration VMAT2 Binding Affinity (Ki in nM)
(+)-2 (2R,3R,11bR) 3.96
(+)-3 (2S,3R,11bR) 13.4
(+)-4 (2R,3S,11bR) 71.1
(+)-5 (2S,3S,11bR) 593
(-)-5 (2R,3R,11bS) 11,400
(-)-4 (2S,3R,11bS) 4,630
(-)-3 (2R,3S,11bS) 2,750
(-)-2 (2S,3S,11bS) 23,700

Data sourced from a study analyzing all eight stereoisomers. nih.gov

The (2S,3R,11bS) configuration confers a molecular geometry that is poorly suited for the VMAT2 binding site. The VMAT2 binding pocket is an amphipathic environment comprised of both polar and non-polar residues. nih.gov High-affinity binding is achieved through specific interactions, including π-stacking with residues like F135 and Y433 and electrostatic interactions involving the ligand's tertiary amine. nih.gov

The specific three-dimensional shape of the (2S,3R,11bS) isomer likely introduces steric hindrance or fails to properly align its functional groups with these key interacting residues within the transporter. This suboptimal fit prevents the formation of the stable, high-affinity complex that characterizes potent VMAT2 inhibitors, leading to its significantly weaker binding affinity (Ki = 4630 nM) compared to the most potent (2R,3R,11bR) isomer (Ki = 3.96 nM). nih.gov

Role of Isobutyl, Methoxy (B1213986), and Amine Moieties in VMAT2 Binding

Beyond stereochemistry, the individual chemical groups of the dihydrotetrabenazine molecule each play a distinct role in the binding mechanism.

The isobutyl group at the C-3 position, the two methoxy groups on the aromatic ring, and the tertiary amine are all crucial for potent VMAT2 inhibition.

Amine Moiety : The basic tertiary amine is considered a prerequisite for VMAT2 activity. researchgate.net Structural studies of the VMAT2-tetrabenazine complex show this amine group orients itself toward a negatively charged surface within the binding pocket, in proximity to residue E312, suggesting a key electrostatic interaction. nih.govnih.gov Quaternization of this nitrogen leads to a loss of activity. researchgate.net

Methoxy Moieties : The methoxy groups also participate in binding. They are oriented towards a specific region of the binding pocket. elifesciences.org Modifications to these groups have been shown to significantly alter affinity. For instance, replacing the 9-position methoxy group with a 9-cyclopropylmethoxy or a 9-(2,2,2-trifluoroethoxy) group can result in analogues with even higher VMAT2 binding affinity than the parent compounds. nih.govnih.gov This indicates that these groups are important for optimizing interactions within this sub-pocket of the transporter.

Isobutyl Moiety : The isobutyl group at C-3 contributes to the hydrophobic interactions within the binding site. Structure-activity relationship studies on related analogues have shown that the size and branching of the alkyl group at this position can influence potency. While some steric bulk is tolerated, significant lengthening or branching of this alkyl chain generally leads to a decrease in binding affinity, suggesting an optimally sized hydrophobic pocket in this region of the VMAT2 binding site. researchgate.net

The attachment of an L-valine amino acid via an ester linkage to the C-2 hydroxyl group fundamentally alters the compound's mechanistic profile, converting it into a prodrug. wikipedia.org This is a well-established strategy used in the development of VMAT2 inhibitors like valbenazine (B1662120). nih.govfda.gov

Valbenazine, which is the L-valine ester of the highly potent (+)-α-HTBZ, has a VMAT2 binding affinity (Ki) of approximately 150 nM. fda.gov Upon administration, this ester is hydrolyzed by enzymes to release its active metabolite, (+)-α-HTBZ, which binds to VMAT2 with a much higher affinity of about 3 nM. fda.govneurology.org

This prodrug approach offers several pharmacokinetic advantages, including improved oral bioavailability and a longer half-life, allowing for more stable plasma concentrations of the active compound. nih.gov Therefore, the L-valine ester linkage in (2S,3R,11bS)-Dihydrotetrabenazine-L-Val defines its mechanism as a prodrug. The ester-containing parent molecule is not the primary active agent at the transporter. Its role is to be converted in the body to (2S,3R,11bS)-dihydrotetrabenazine, which, as established, is a very weak VMAT2 inhibitor.

Table 2: Comparison of VMAT2 Binding Affinity for a Prodrug and its Active Metabolite This table illustrates the prodrug principle using Valbenazine as an example.

Compound Description VMAT2 Binding Affinity (Ki in nM)
Valbenazine L-Valine ester prodrug ~150
(+)-α-HTBZ Active Metabolite ~3

Data sourced from FDA label information and pharmacological studies. fda.govneurology.org

Metabolic Pathways and Enzyme Interactions Preclinical/theoretical Focus

In Vitro and Animal Model Metabolism of Dihydrotetrabenazine (B1670615) Derivatives

In preclinical research settings, including in vitro systems and animal models, dihydrotetrabenazine and its parent compounds are extensively metabolized. The primary metabolic transformations involve the enzymatic reduction of the ketone group and the demethylation of methoxy (B1213986) substituents on the aromatic ring.

Enzymatic Reduction of Carbonyl Groups

A principal metabolic pathway for tetrabenazine-based compounds is the rapid reduction of the ketone moiety. nih.gov This enzymatic reaction converts the 2-keto group into a hydroxyl group, yielding the corresponding dihydrotetrabenazine (HTBZ or DHTBZ) metabolites. nih.govresearchgate.net This reduction is a critical step as it generates the pharmacologically active molecules. The reduction can result in two different stereochemical orientations of the hydroxyl group, leading to the formation of α- and β-isomers of dihydrotetrabenazine. nih.gov Biocatalytic ketone reduction is a well-established method for synthesizing chiral compounds, underscoring the importance of this enzymatic process. rsc.org

Role of Carbonyl Reductase in Metabolite Formation

The enzymatic reduction of the ketone in tetrabenazine (B1681281) to dihydrotetrabenazine is carried out by carbonyl reductases. nih.gov Specifically, Carbonyl Reductase 1 (CBR1), an enzyme with broad substrate specificity for ketones and aldehydes, plays a significant role in the metabolism of numerous drugs. nih.govresearchgate.net This enzyme is crucial in the formation of the chiral alcohol metabolites of tetrabenazine. nih.gov The action of carbonyl reductase is stereoselective, meaning it can preferentially produce certain stereoisomers of dihydrotetrabenazine, which is significant because the biological activity of these metabolites is highly dependent on their specific three-dimensional structure. nih.govrsc.org

Demethylation Pathways and Involved Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4/5)

Following or preceding the reduction of the ketone, dihydrotetrabenazine derivatives can undergo O-demethylation of the two methoxy groups on the benzoquinolizine structure. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov

Preclinical studies have identified several CYP isoenzymes involved in this pathway:

CYP2D6: This is a major enzyme responsible for the formation of demethylated metabolites from dihydrotetrabenazine isomers. nih.gov The metabolites produced through this pathway are generally considered inactive. nih.gov

CYP1A2 and CYP3A4: These enzymes are also implicated in the metabolism of tetrabenazine and its derivatives. uni.lu For some derivatives, CYP3A4 has been found to be responsible for mono-oxidation and N-demethylation reactions. researchgate.net

CYP2C19: In vitro studies using human liver microsomes have shown that the catalysis of dihydrotetrabenazine enantiomers is mainly handled by CYP2C19. nih.gov

The involvement of multiple CYP enzymes highlights the complex metabolic profile of these compounds and the potential for variability in metabolism due to genetic polymorphisms in these enzymes. nih.govnih.gov

Table 1: Cytochrome P450 (CYP) Enzymes in Dihydrotetrabenazine Metabolism
EnzymeRole in MetabolismType of Metabolite FormedReference
CYP2D6Major enzyme in O-demethylation of all four dihydrotetrabenazine isomers.Inactive demethylated metabolites. nih.gov
CYP1A2Contributes to demethylation pathways.Demethylated metabolites. uni.lu
CYP3A4/5Involved in mono-oxidation and N-demethylation of some derivatives.Oxidized and demethylated metabolites. uni.luresearchgate.net
CYP2C19Primarily catalyzes the metabolism of dihydrotetrabenazine enantiomers in vitro.Further metabolized enantiomers. nih.gov

Formation of Active and Inactive Metabolites in Preclinical Systems

The metabolism of tetrabenazine-based compounds produces a variety of dihydrotetrabenazine stereoisomers, not all of which possess the same biological activity. nih.gov Preclinical binding assays are used to determine the affinity of these metabolites for their target, the vesicular monoamine transporter 2 (VMAT2), thereby distinguishing active from inactive metabolites. nih.govsemanticscholar.org

The (+)-α-dihydrotetrabenazine isomer, which has the absolute configuration (2R,3R,11bR), is the most potent VMAT2 inhibitor among the metabolites. nih.govnih.gov In contrast, its enantiomer, (-)-α-dihydrotetrabenazine [(2S,3S,11bS)-DHTBZ], shows significantly weaker binding to VMAT2, rendering it largely inactive. nih.gov The β-isomers and other stereoisomers also exhibit a wide range of binding affinities, most being substantially less potent than the (+)-α isomer. nih.gov

Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
CompoundStereoisomer ConfigurationVMAT2 Binding Affinity (Ki ± SEM, nM)Relative Activity
(+)-α-DHTBZ(2R,3R,11bR)3.96 ± 0.40High (Active)
(+)-β-DHTBZ(2S,3R,11bR)13.4 ± 1.36Moderate
(-)-α-DHTBZ(2S,3S,11bS)23,700 ± 2350Very Low (Inactive)
(-)-β-DHTBZ(2R,3S,11bS)2460 ± 333Low
(+)-cis-DHTBZ(2R,3S,11bR)71.1 ± 6.66Moderate-Low
(-)-cis-DHTBZ(2S,3R,11bS)4630 ± 350Low
Data adapted from preclinical binding studies in rat striatum. nih.gov

Metabolic Stability in Research Systems (e.g., Microsomes, Hepatocytes from Animal Models)

The metabolic stability of a compound, defined as its susceptibility to metabolism, is a key parameter evaluated in preclinical drug development. springernature.com In vitro systems such as liver microsomes and hepatocytes from various animal species and humans are commonly used for these assessments. researchgate.net

Liver Microsomes: These preparations contain phase I drug-metabolizing enzymes, particularly the cytochrome P450s, and are useful for studying the stability of compounds primarily cleared by these enzymes. nih.govresearchgate.net

Hepatocytes: As intact liver cells, hepatocytes contain a more complete set of metabolic enzymes, including both phase I and phase II enzymes, offering a more comprehensive model of liver metabolism. researchgate.netresearchgate.net

Studies on dihydrotetrabenazine derivatives have been conducted in these systems. For example, the stability of novel derivatives has been compared to that of the parent dihydrotetrabenazine in liver microsomes from different species. researchgate.net Such studies allow for the ranking of compounds based on their metabolic clearance and can guide the selection of candidates with more favorable pharmacokinetic profiles. springernature.comresearchgate.net The results from these in vitro systems are crucial for predicting the in vivo metabolic clearance of the compounds. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-VMAT2 Interaction Studies

Molecular docking simulations have been instrumental in predicting how Valbenazine's active metabolite, (+)-α-dihydrotetrabenazine, binds to the VMAT2 transporter. These studies are guided by high-resolution structural data, including the cryo-electron microscopy (cryo-EM) structure of human VMAT2 in complex with Valbenazine (B1662120) itself (PDB ID: 9KQ8). nih.gov

Docking studies predict that (+)-α-dihydrotetrabenazine settles into a specific binding pocket within the transmembrane domain of VMAT2. The predicted binding poses are consistent with the location of tetrabenazine (B1681281), a closely related VMAT2 inhibitor, as observed in its co-crystal structure with VMAT2. nih.gov The interaction energy calculations from these simulations indicate a high-affinity binding, which is in agreement with experimental data. The calculated binding affinities are crucial in understanding the potency of the inhibitor. For instance, the (+)-isomer of α-dihydrotetrabenazine demonstrates a significantly higher affinity (Ki = 0.97 +/- 0.48 nM) for VMAT2 compared to its (-)-isomer (Ki = 2.2 +/- 0.3 µM), highlighting the stereospecificity of the interaction. nih.gov

The binding of (+)-α-dihydrotetrabenazine to VMAT2 is stabilized by a network of interactions. While the larger valine ester group of the prodrug, Valbenazine, is thought to potentially introduce steric clashes within the binding site, the active metabolite fits snugly. nih.gov Key interactions identified through molecular modeling include:

Hydrogen Bonding: The hydroxyl group of (+)-α-dihydrotetrabenazine is predicted to form hydrogen bonds with polar residues within the binding pocket. These interactions are critical for the correct orientation and stabilization of the ligand.

Hydrophobic Interactions: The tetrabenazine core of the molecule engages in extensive hydrophobic interactions with nonpolar residues lining the VMAT2 binding cavity. These interactions are a major driving force for the binding of the ligand.

A recent study exploring the binding modes of various dihydrotetrabenazine (B1670615) stereoisomers through molecular docking has further corroborated the importance of these interactions for high-affinity VMAT2 binding. researchgate.net

Molecular Dynamics Simulations of Ligand-VMAT2 Complexes

To understand the dynamic nature of the interaction between (+)-α-dihydrotetrabenazine and VMAT2, molecular dynamics (MD) simulations have been employed. These simulations provide insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding.

MD simulations, often initiated from the predicted docked poses, reveal the stability of the (+)-α-dihydrotetrabenazine in the VMAT2 binding site. Studies based on the cryo-EM structure of the VMAT2-Valbenazine complex confirm that the ligand remains stably bound within the pocket throughout the simulation. nih.gov The simulations show minimal fluctuations in the ligand's position, indicating a well-defined and stable binding mode. This stability is crucial for the sustained inhibitory effect of the drug.

The binding of inhibitors like (+)-α-dihydrotetrabenazine is known to induce conformational changes in VMAT2, locking it in a state that is incompetent for neurotransmitter transport. MD simulations based on the cryo-EM structure of VMAT2 with tetrabenazine show that the inhibitor locks the transporter in an occluded conformation. nih.govresearchgate.net Similarly, MD simulations with Valbenazine demonstrate that it stabilizes VMAT2 in a lumen-facing conformation. semanticscholar.org These simulations allow for a detailed analysis of the subtle changes in the protein's structure, providing a deeper understanding of the allosteric mechanism of inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for VMAT2 Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A pioneering QSAR study on a dataset of 104 tetrabenazine and lobeline (B1674988) analogs has shed light on the key molecular features that govern their affinity for VMAT2. nih.gov

This study utilized a neural network approach to build a predictive QSAR model. The model highlighted the importance of several molecular descriptors in determining the binding affinity of ligands to VMAT2. These descriptors relate to the atomic distribution within the molecules, their size, and their steric structure. The developed model demonstrated high predictive power, with a squared correlation coefficient (r²) of 0.93 for the test set, indicating its reliability in predicting the VMAT2 affinity of new, untested compounds. nih.gov

Development of Predictive Models for Analogues and Derivatives

The quest to optimize the therapeutic profile of VMAT2 inhibitors has spurred the development of predictive computational models. These models aim to establish a quantitative relationship between the chemical structure of a compound and its biological activity, thereby enabling the virtual screening and rational design of new analogues with enhanced potency and selectivity.

One notable study employed a computational neural network analysis to build a quantitative structure-activity relationship (QSAR) model for a library of 104 tetrabenazine and lobeline analogues with known affinities for VMAT2. nih.gov This was the pioneering QSAR modeling study to investigate the interactions of a diverse set of ligands with the VMAT2 binding site. nih.gov The developed nonlinear artificial neural network (ANN) model demonstrated high predictive power, with a squared correlation coefficient (r²) of 0.93 and a root-mean-square error of 0.282 for an external test set of 15 molecules. nih.gov The stability and predictability of the model were rigorously validated, indicating its utility in the rational design of novel VMAT2 ligands. nih.gov This study underscored the importance of atomic distribution, molecular size, and steric structure in the interaction with VMAT2, providing a valuable framework for designing chemical modifications to existing VMAT2 inhibitors. nih.gov

The predictive capabilities of such models are instrumental in prioritizing synthetic efforts, allowing researchers to focus on compounds with the highest probability of success. By leveraging these in silico tools, the drug discovery process can be significantly accelerated, leading to the identification of new lead compounds with improved pharmacological properties.

Identification of Physicochemical Descriptors Important for VMAT2 Activity

The foundation of any predictive model lies in the identification of the key physicochemical descriptors that govern the biological activity of a series of compounds. For dihydrotetrabenazine analogues, a combination of molecular modeling techniques, guided by experimental data, has revealed several critical features for potent VMAT2 inhibition.

The recent determination of the cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine has been a watershed moment, providing an unprecedented atomic-level view of the binding site. nih.gov This structural information, coupled with molecular dynamics (MD) simulations, has allowed for a detailed analysis of the interactions between tetrabenazine and VMAT2. nih.govebi.ac.ukelifesciences.org These studies have highlighted the predominantly hydrophobic nature of the binding pocket. nih.gov

Key Physicochemical Descriptors for VMAT2 Binding:

DescriptorImportance in VMAT2 BindingSupporting Evidence
Stereochemistry The (3R,11bR)-configuration is crucial for high-affinity binding.Studies on all eight stereoisomers of dihydrotetrabenazine revealed that compounds with the (3R,11bR)-configuration exhibited significantly higher affinity for VMAT2. nih.gov For instance, (+)-tetrabenazine was found to be 8000-fold more potent than (-)-tetrabenazine. nih.gov
Hydrophobicity and Aromaticity Aromatic interactions, particularly pi-stacking, with residues such as F135 and Y433 are critical for anchoring the ligand in the binding pocket. The isobutyl group of tetrabenazine is wedged into a small hydrophobic pocket.Molecular dynamics simulations and mutagenesis studies have confirmed the importance of these hydrophobic and aromatic interactions. nih.gov
Hydrogen Bonding Capability The ability to form hydrogen bonds with key residues like N34 is important for binding affinity.The hydroxyl group of dihydrotetrabenazine is hypothesized to act as a hydrogen bond donor to the carbonyl oxygen of N34, contributing to its slightly higher affinity compared to tetrabenazine. nih.gov Mutation of N34 nearly eliminated dihydrotetrabenazine binding. nih.gov
Molecular Shape and Steric Factors The size and shape of substituents can significantly impact binding. Larger moieties can introduce steric clashes within the binding site.The addition of a valine group in valbenazine, for instance, is thought to cause steric clashes, resulting in a lower binding affinity compared to dihydrotetrabenazine. nih.gov
Atomic Distribution and Size The overall distribution of atoms and the size of the molecule are important factors influencing the interaction with VMAT2.The predictive neural network model for tetrabenazine and lobeline analogues highlighted the significant role of atomic distribution and molecular size in determining binding affinity. nih.gov

Molecular docking studies with various stereoisomers of dihydrotetrabenazine derivatives have further corroborated the importance of the three-dimensional arrangement of functional groups for optimal interaction with the VMAT2 binding site. researchgate.net For example, in a study of 9-cyclopropylmethoxy-dihydrotetrabenazine, the (2R, 3R, 11bR) stereoisomer displayed the highest binding activity. researchgate.net

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val and its Isomers

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide unambiguous evidence of the molecular framework.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling constants of the proton signals would confirm the presence of key structural motifs. For instance, distinct signals would correspond to the protons of the isobutyl group, the methoxy (B1213986) groups on the aromatic ring, the L-valine moiety, and the tetrabenazine (B1681281) core. The coupling patterns between adjacent protons are critical for establishing connectivity and the relative stereochemistry of the chiral centers.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The number of signals confirms the total carbon count, while their chemical shifts indicate the type of carbon (e.g., aliphatic, aromatic, carbonyl). For this compound, characteristic signals would be expected for the carbonyl carbon of the ester, the methoxy carbons, the aromatic carbons, and the distinct aliphatic carbons of the fused ring system and side chains. Advanced computational methods, such as those employing Density Functional Theory (DFT), can be used to predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the definitive assignment of complex spectra. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments
TechniqueStructural MoietyExpected Chemical Shift (ppm)Information Provided
¹H NMRAromatic Protons~6.5 - 7.0Confirms the substituted benzene (B151609) ring of the tetrabenazine core.
Methoxy Protons (-OCH₃)~3.8Two distinct singlets confirming the two methoxy groups.
Aliphatic Protons (Ring & Side Chains)~0.9 - 3.5Complex multiplets confirming the fused ring system and isobutyl/valine groups. Coupling constants help define stereochemistry.
Amine Proton (-NH₂)VariableConfirms the primary amine of the L-valine moiety.
¹³C NMREster Carbonyl (C=O)~170 - 175Confirms the L-valine ester linkage.
Aromatic Carbons~110 - 150Signals corresponding to the six carbons of the aromatic ring.
Aliphatic Carbons~20 - 70Signals for carbons in the fused rings and side chains.

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. springernature.comnih.gov This technique provides precise information on bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration (R/S) at each stereocenter. encyclopedia.pubnih.gov

For this compound, a single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis generates an electron density map from which the exact position of each atom in the crystal lattice is determined. Research has successfully used synchrotron X-ray powder diffraction data to solve the crystal structure of valbenazine (B1662120). researchgate.net The findings confirmed that it crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions (a = 5.260267(17) Å, b = 17.77028(7) Å, c = 26.16427(9) Å). researchgate.net This analysis provides unequivocal proof of the (2S,3R,11bS) configuration of the dihydrotetrabenazine (B1670615) core and confirms the stereochemistry of the attached L-valine ester.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for separating complex mixtures and assessing the purity of a specific stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating stereoisomers and quantifying the enantiomeric or diastereomeric purity of this compound. This method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.

Both normal-phase and reversed-phase chiral HPLC methods have been developed for this purpose. nih.govscirp.orgscirp.org A validated normal-phase method utilizes an amylose-based CSP to separate and quantify the isomers of valbenazine. nih.gov Similarly, reversed-phase methods, which are often preferred for their reduced use of organic solvents, have been developed using polysaccharide-based CSPs to achieve baseline separation of the primary compound from its undesired diastereomers. scirp.orgscirp.org Achieving a resolution of greater than 2.0 between the peaks of different isomers is a key indicator of a successful separation, ensuring accurate purity assessment in quality control settings. nih.govresearchgate.net

Table 2: Exemplary Chiral HPLC Method Parameters
ParameterNormal-Phase Method DetailsReversed-Phase Method Details
Stationary Phase (Column)Amylose-based Chiral Pak IG-3 (250 × 4.6 mm, 3.0 µm) nih.govCellulose-based Lux Cellulose-2 (250 x 4.6 mm, 3 µm) scirp.orgscirp.org
Mobile Phasen-Heptane:Isopropyl alcohol:Dichloromethane (B109758):Ethanol:Diethylamine (70:10:15:5:0.1 v/v) nih.govWater:Acetonitrile (50:50 v/v) scirp.org
Flow RateGradient nih.gov1.0 mL/min scirp.org
DetectionPhotodiode Array (PDA) at 282 nm nih.govUV Detector
Column Temperature35°C nih.gov25°C scirp.org

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound and its metabolites, including its various stereoisomers, in complex biological matrices such as plasma or serum. nih.govnih.gov The HPLC component separates the analytes, which are then ionized and detected by the mass spectrometer.

Validated LC-MS/MS methods have been developed for the specific quantitation of the four individual dihydrotetrabenazine (HTBZ) isomers. nih.govnih.gov These methods often use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a particular precursor-to-product ion transition. semanticscholar.orgresearchgate.net For instance, the transition of m/z 419.3 → 205.3 has been used for the quantitation of valbenazine. semanticscholar.org This technique is fundamental to pharmacokinetic research, allowing for the precise measurement of isomer concentrations over time following administration. semanticscholar.orgresearchgate.net

Table 3: LC-MS/MS Parameters for Quantitation
ParameterMethod Details
ChromatographyHPLC with Kinetex C18 column (2.1 × 50 mm, 2.6 µm) semanticscholar.org
IonizationTurbo Ion Spray source in positive ion mode semanticscholar.org
DetectionTriple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode semanticscholar.org
MRM Transition (Valbenazine)m/z 419.3 → 205.3 semanticscholar.org
MRM Transition ([+]-α-HTBZ)m/z 320.3 → 165.3 semanticscholar.org
ApplicationQuantification in plasma for pharmacokinetic studies. semanticscholar.org

Radioligand Binding Assays for VMAT2 Affinity Studies

Radioligand binding assays are the primary in vitro method used to determine the binding affinity of a compound for a specific receptor or transporter. For this compound and its metabolites, these assays are crucial for quantifying their interaction with the vesicular monoamine transporter 2 (VMAT2). researchgate.net

The assay works by measuring the ability of a test compound to displace a specific radiolabeled ligand (e.g., [³H]-dihydrotetrabenazine) from VMAT2 in tissue homogenates, such as those from rat striatum or human platelets. researchgate.netnih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀), and from this, the inhibitory constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

These studies have demonstrated that this compound itself has moderate affinity for VMAT2, while its active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), is a highly potent inhibitor. researchgate.netnih.gov The binding is highly stereospecific; for example, (+)-α-HTBZ binds with nanomolar affinity, whereas its enantiomer, (−)-α-HTBZ, is thousands of times less potent. researchgate.net

Table 4: VMAT2 Binding Affinities (Ki) of Valbenazine and Related Compounds
CompoundTissue SourceBinding Affinity (Ki, nM)
This compoundRat Striatum190 researchgate.netnih.gov
Human Platelets110 researchgate.netnih.gov
(+)-α-dihydrotetrabenazine ((+)-α-HTBZ)Rat Striatum1.0 - 2.8 researchgate.netnih.gov
Rat Forebrain4.2 researchgate.netnih.gov
Human Platelets1.4 - 3.3 semanticscholar.orgresearchgate.netnih.gov

Use of Radiolabeled Dihydrotetrabenazine Isomers for in vitro and ex vivo Studies

Radiolabeled isomers of dihydrotetrabenazine (DHTBZ) are indispensable tools for the characterization of the vesicular monoamine transporter 2 (VMAT2) in preclinical research. These radioligands enable precise quantification and localization of VMAT2 in various tissues through in vitro and ex vivo analytical methodologies. The high specificity and affinity of certain DHTBZ stereoisomers for VMAT2 allow for detailed investigation of the transporter's distribution, density, and function.

In Vitro Studies

In vitro studies predominantly utilize tritiated dihydrotetrabenazine ([³H]DHTBZ) for quantitative autoradiography and radioligand binding assays in tissue homogenates. These techniques are foundational for determining the binding characteristics of VMAT2 and for screening the affinity of new compounds.

Radioligand Binding Assays: Binding assays with [³H]DHTBZ have been successfully used to characterize the VMAT2 transporter in both animal and human brain homogenates. nih.gov In studies on rat brain sections, the binding of [³H]DHTBZ was found to be specific and saturable, with a dissociation constant (Kd) of 5.0 nM. nih.gov Similar studies using postmortem human brain tissue reported a Kd of 2.7 nM, establishing [³H]DHTBZ as a reliable presynaptic monoaminergic probe. nih.gov

A critical application of these assays is to determine the VMAT2 binding affinity for various unlabeled compounds, including the different stereoisomers of DHTBZ, by measuring their ability to displace [³H]DHTBZ. nih.gov This research has revealed a significant stereoselectivity in VMAT2 binding. The affinity is highly dependent on the configuration at the C-3 and C-11b positions. nih.gov For instance, isomers with the (3R,11bR)-configuration exhibit the highest affinity for VMAT2. nih.gov Among all eight stereoisomers of DHTBZ, (2R,3R,11bR)-dihydrotetrabenazine shows the greatest affinity. nih.gov In contrast, the (2S,3R,11bS)-dihydrotetrabenazine isomer demonstrates a markedly lower binding affinity. nih.gov

Detailed Research Findings: Competitive binding assays using rat striatum tissue have quantified the dissociation constant (Ki) for all eight stereoisomers of dihydrotetrabenazine. The results underscore the critical role of stereochemistry in VMAT2 interaction.

VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
Compound StereoisomerConfigurationVMAT2 Binding Affinity (Ki, nM)
(+)-2(2R,3R,11bR)3.96
(+)-3(2S,3R,11bR)13.4
(+)-4(2R,3S,11bR)71.1
(+)-5(2S,3S,11bR)1440
(-)-2(2S,3S,11bS)>100,000
(-)-3(2R,3S,11bS)2460
(-)-4(2S,3R,11bS)4630
(-)-5(2R,3R,11bS)>100,000

Quantitative Autoradiography: [³H]DHTBZ is also a valuable tool for in vitro quantitative autoradiography, which allows for the visualization and measurement of VMAT2 distribution in brain sections. nih.gov These studies have mapped high densities of VMAT2 binding sites to regions rich in monoaminergic innervation, such as the striatum, olfactory tubercles, substantia nigra, locus coeruleus, and raphe nucleus. nih.gov This technique has also been used to demonstrate the loss of VMAT2 sites in animal models of neurodegeneration; for example, a unilateral 6-hydroxydopamine lesion of the substantia nigra resulted in a dramatic reduction in [³H]DHTBZ labeling in the ipsilateral striatum. nih.gov

Ex Vivo Studies

Ex vivo studies typically involve the systemic administration of a radiolabeled compound to a living animal, followed by the removal of organs or tissues for analysis. This approach bridges the gap between in vitro binding affinities and in vivo pharmacodynamics.

Brain Tissue Distribution: Radiotracers such as carbon-11 (B1219553) labeled dihydrotetrabenazine ([¹¹C]DTBZ) have been used to investigate the regional brain distribution of VMAT2 ex vivo. nih.gov Following administration of the radioligand, brain tissue is dissected and the radioactivity in different regions is measured. These studies help confirm the distribution patterns observed in in vitro autoradiography and are crucial for validating PET imaging signals. nih.gov For example, research has examined the impact of endogenous dopamine (B1211576) levels on [¹¹C]DTBZ binding; severe depletion of dopamine was found to increase the in vivo binding of [¹¹C]DTBZ to VMAT2 in the striatum, which was confirmed through analysis of the brain tissue post-mortem. nih.govacs.org

Peripheral Tissue Binding: The use of radiolabeled DHTBZ isomers extends beyond the central nervous system. Ex vivo binding assays have been performed on isolated tissues to characterize VMAT2 expression peripherally. For instance, copper-64 labeled DTBZ derivatives (⁶⁴Cu-CB-TE2A-(+)-DTBZ) have been used in binding assays with freshly isolated porcine islets to assess their potential for imaging pancreatic beta cells, which express VMAT2. nih.gov In these experiments, a fixed amount of the radiolabeled compound is incubated with varying numbers of islets, and the trapped radioactivity is measured to determine binding. nih.gov

Future Research Directions and Theoretical Applications

Design and Synthesis of Novel (2S,3R,11bS)-Dihydrotetrabenazine-L-Val Analogues with Modified Pharmacological Profiles

A primary avenue for future research involves the rational design and synthesis of novel analogues based on the this compound scaffold. The goal is to create next-generation VMAT2 inhibitors with enhanced potency, selectivity, metabolic stability, and tailored pharmacokinetic profiles. researchgate.netnih.gov

Key synthetic strategies could involve:

Modification of the Amino Acid Moiety: The L-Valine ester is designed to be cleaved by esterases to release the active drug. Future work could explore the substitution of L-Valine with other amino acids (e.g., leucine, isoleucine, phenylalanine) or small peptides. This could modulate the rate of hydrolysis, thereby altering the absorption, distribution, metabolism, and excretion (ADME) properties and potentially extending the duration of action or modifying the release profile of the active dihydrotetrabenazine (B1670615) metabolite. nih.gov

Alterations to the Benzoquinolizine Core: Structure-activity relationship (SAR) studies on dihydrotetrabenazine derivatives have shown that substitutions on the aromatic ring can significantly impact VMAT2 binding affinity and metabolic stability. researchgate.net For instance, introducing electron-withdrawing groups, such as trifluoroethoxy substituents, at position 9 has been shown to yield compounds with high VMAT2 affinity and enhanced stability in human liver microsomes. researchgate.netnih.gov Future syntheses could explore a variety of substituents at positions 9 and 10 of the (2S,3R,11bS)-dihydrotetrabenazine core to optimize pharmacological activity.

Deuteration: The successful development of deutetrabenazine, a deuterated form of tetrabenazine (B1681281) with a superior pharmacokinetic profile due to a more stable covalent bond at metabolic sites, provides a strong rationale for exploring the strategic deuteration of this compound. nih.govresearchgate.net This could slow the rate of metabolism, leading to lower and less frequent dosing requirements.

Table 1: Potential Analogue Modifications and Hypothesized Pharmacological Impact
Modification StrategyTarget MoietyExample ModificationHypothesized Pharmacological Outcome
Varying the Prodrug MoietyL-Valine EsterReplace L-Valine with L-Leucine or a dipeptideAltered rate of enzymatic cleavage, modifying T1/2 and Cmax of the active metabolite.
Ring SubstitutionBenzoquinolizine Core (Position 9)Introduce a 9-trifluoroethoxy groupIncreased VMAT2 binding affinity and enhanced metabolic stability. researchgate.netnih.gov
Isotopic LabelingMethoxy (B1213986) GroupsReplace -OCH3 with -OCD3Decreased rate of O-demethylation, prolonging half-life and reducing peak plasma concentrations. nih.govresearchgate.net
Side Chain ModificationIsobutyl Group (Position 3)Alter chain length or introduce branchingModified lipophilicity and potential changes in VMAT2 binding pocket interactions.

Further Mechanistic Investigations into VMAT2 Transporter Dynamics

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2 in complex with inhibitors like tetrabenazine. elifesciences.orgresearchgate.netnih.govnih.gov These studies reveal that tetrabenazine locks the transporter in an occluded conformation, preventing the normal transport cycle. elifesciences.orgnih.gov A critical future direction is to apply these advanced techniques to understand the precise molecular interactions between the active metabolite of this compound and the VMAT2 transporter.

Future mechanistic studies should focus on:

High-Resolution Structural Analysis: Determining the cryo-EM structure of VMAT2 bound to (2S,3R,11bS)-dihydrotetrabenazine would elucidate the specific binding pose and key residue interactions. This would provide a structural basis for its high-affinity binding and could explain the stereospecificity of the interaction. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Computational simulations can complement static structural data by modeling the dynamic behavior of the transporter upon ligand binding. elifesciences.orgnih.gov MD simulations could be used to investigate how the inhibitor influences the conformational transitions of VMAT2 between its lumen-facing, cytosol-facing, and occluded states, providing insights into the mechanism of non-competitive inhibition. nih.govresearchgate.net

Biophysical Techniques: Methods such as Förster resonance energy transfer (FRET) and single-molecule imaging could be employed to study the conformational dynamics of VMAT2 in real-time within a membrane environment. This would allow researchers to observe how the binding of (2S,3R,11bS)-dihydrotetrabenazine affects the kinetics of the transport cycle.

Table 2: Techniques for Investigating VMAT2 Transporter Dynamics
Investigative TechniqueSpecific ApplicationPotential Insights Gained
Cryo-Electron Microscopy (Cryo-EM)Determine the structure of VMAT2 in complex with (2S,3R,11bS)-dihydrotetrabenazine.Precise binding site, key amino acid interactions, and the induced conformational state (e.g., occluded). elifesciences.orgnih.gov
Molecular Dynamics (MD) SimulationsSimulate the behavior of the VMAT2-inhibitor complex over time in a lipid bilayer.Understanding of transporter flexibility, stability of the bound state, and the energy landscape of conformational changes. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Measure changes in solvent accessibility of VMAT2 regions upon inhibitor binding.Identification of allosteric sites and regions of the transporter that undergo conformational changes.
Förster Resonance Energy Transfer (FRET)Genetically encode fluorescent proteins at different points in VMAT2 to measure distances.Real-time tracking of conformational changes between different functional states in response to inhibitor binding.

Development of Advanced In Vitro and Ex Vivo Models for VMAT2 Inhibition Studies

While traditional models like isolated rat striatal synaptosomes have been valuable for initial screening, there is a growing need for more sophisticated and human-relevant systems to study VMAT2 inhibition. researchgate.netnih.gov Future research should prioritize the development and validation of advanced models that can better predict clinical outcomes.

Promising future models include:

Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: Developing cultures of specific neuronal subtypes (e.g., dopaminergic, serotonergic) from human iPSCs provides a highly relevant physiological context. These models would allow for the study of VMAT2 inhibition in a human genetic background, enabling investigations into how genetic variations might influence drug response.

Brain Organoids: Three-dimensional brain organoids can recapitulate some of the complex cellular architecture and connectivity of the human brain. These models could be used to study the effects of this compound on neuronal circuits and synaptic function in a more integrated system.

Microfluidic "Brain-on-a-Chip" Systems: These platforms allow for the co-culture of different cell types (e.g., neurons, astrocytes, microglia) in a controlled microenvironment, mimicking aspects of the neurovascular unit. They could be used to study drug transport across the blood-brain barrier and the downstream effects of VMAT2 inhibition on neuronal networks.

Table 3: Comparison of VMAT2 Inhibition Study Models
Model TypeDescriptionAdvantages over Traditional Models
iPSC-Derived Neurons2D cultures of specific human neuron types derived from patient or healthy donor cells.Human-specific genetics and physiology; allows for patient-specific drug response studies.
Brain OrganoidsSelf-assembling 3D aggregates of neural cells that mimic early brain development.Provides a more complex cytoarchitecture and allows for the study of cell-cell interactions and network activity.
Brain-on-a-ChipMicrofluidic devices with interconnected chambers for different cell types.Enables study of interactions between different brain cell types and modeling of the blood-brain barrier.
Ex Vivo Brain SlicesAcute slices of rodent or primate brain tissue kept viable for short-term experiments.Preserves the native cellular circuitry and synaptic connections for electrophysiological and neurochemical studies.

Integration of Omics Technologies to Elucidate Downstream Molecular Pathways (e.g., Proteomics, Metabolomics in research systems)

The primary mechanism of VMAT2 inhibitors is the depletion of presynaptic monoamines. wikipedia.orgnih.gov However, the broader downstream consequences of this action on cellular pathways are not fully understood. The application of high-throughput "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a systems-level understanding of the molecular changes induced by this compound. nih.govnih.govmdpi.com

Future research integrating omics could focus on:

Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins in neuronal models following treatment. nih.gov This could reveal compensatory mechanisms, such as the upregulation of dopamine (B1211576) synthesis enzymes or alterations in dopamine receptor expression and signaling pathways.

Metabolomics: This approach can be used to analyze the global metabolic profile of cells or biofluids. nih.govmdpi.com In the context of VMAT2 inhibition, metabolomics could identify changes in energy metabolism, oxidative stress markers, and pathways downstream of monoamine degradation, providing a comprehensive picture of the drug's cellular impact.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. mdpi.com Combining proteomics and metabolomics data can help construct detailed molecular pathways and networks affected by the drug, potentially identifying novel biomarkers of drug efficacy or off-target effects.

Table 4: Application of Omics Technologies in VMAT2 Research
Omics TechnologyResearch SystemPotential Discoveries
ProteomicsiPSC-derived dopaminergic neurons treated with the compound.Identification of changes in proteins related to dopamine synthesis, vesicular transport, receptor signaling, and oxidative stress responses.
MetabolomicsAnalysis of brain tissue or cerebrospinal fluid from preclinical models.Quantification of changes in monoamine metabolites (e.g., HVA, 5-HIAA) and discovery of unexpected alterations in other pathways like lipid or energy metabolism.
PhosphoproteomicsNeuronal cell cultures.Mapping of changes in signaling pathway activation (e.g., PKA, MAPK/ERK pathways) downstream of dopamine receptor modulation.

Exploration of Stereoisomer-Specific Research Tools and Probes

The pharmacology of tetrabenazine and its metabolites is highly stereospecific. mdpi.com Studies have shown that the binding affinity for VMAT2 resides almost exclusively in the (+)-enantiomers, with the (2R,3R,11bR) configuration playing a key role. nih.govmdpi.com The specific stereochemistry of this compound necessitates the development of research tools that can distinguish it and its metabolites from other stereoisomers.

Future efforts in this area should include:

Development of Radiolabeled Analogues: Synthesizing a radiolabeled version of (2S,3R,11bS)-dihydrotetrabenazine (e.g., with 3H, 11C, or 18F) is essential for conducting in vitro binding assays and in vivo positron emission tomography (PET) imaging. nih.gov PET radioligands would allow for non-invasive quantification of VMAT2 occupancy in the brain, helping to establish a clear relationship between target engagement and therapeutic effects.

Fluorescent Probes: Designing fluorescently tagged analogues could enable the use of advanced microscopy techniques, such as super-resolution microscopy, to visualize the subcellular localization of the drug and its interaction with VMAT2 in living cells.

Affinity-Based Probes: Creating probes for affinity purification-mass spectrometry (AP-MS) could help identify the direct and indirect protein interaction partners of the drug within the cell, potentially uncovering novel off-target interactions.

Table 5: Stereoisomer-Specific Research Tools and Their Applications
Tool/Probe TypeExampleResearch ApplicationInformation Yielded
Radiolabeled Ligand[18F]-(2S,3R,11bS)-dihydrotetrabenazinePositron Emission Tomography (PET) imaging in preclinical models.In vivo brain uptake, regional distribution, and VMAT2 target occupancy. nih.gov
Fluorescent ProbeBODIPY-conjugated (2S,3R,11bS)-dihydrotetrabenazineLive-cell imaging and super-resolution microscopy.Subcellular localization of the drug and visualization of its interaction with VMAT2-containing vesicles.
Photoaffinity ProbeAn analogue with a photoreactive group (e.g., azido).Covalent labeling of the VMAT2 binding site.Precise identification of amino acids in the binding pocket that interact directly with the inhibitor.
Chiral Chromatography MethodsDevelopment of specific analytical methods.Pharmacokinetic studies.Accurate quantification of the specific (2S,3R,11bS) stereoisomer and its metabolites in biological samples. researchgate.net

Q & A

Q. What are the key stereochemical considerations in synthesizing (2S,3R,11bS)-Dihydrotetrabenazine-L-Val?

The synthesis requires precise control of stereochemistry, particularly at the 2S, 3R, and 11bS positions. Evidence from enantioselective reduction using L-Selectride® demonstrates that reaction temperature (e.g., 0°C) and solvent selection (ethanol-THF mixtures) are critical for achieving >99% stereochemical purity . Post-synthesis, chiral resolution via column chromatography or recrystallization (e.g., using methanesulfonic acid) is necessary to isolate the desired isomer .

Q. Which analytical methods are validated for characterizing this compound?

Regulatory-compliant characterization involves:

  • NMR Spectroscopy : Confirms structural integrity and stereochemistry via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., using cellulose-based columns) .
  • Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., 319.44 g/mol for the base compound) .

Q. How does the L-Val moiety influence the compound’s physicochemical properties?

The L-valine substituent increases molecular weight (418.57 g/mol vs. 319.44 g/mol for the parent dihydrotetrabenazine) and alters solubility. Computational modeling or experimental logP measurements can predict lipophilicity changes, which are critical for blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining stereochemical fidelity?

  • Stepwise Optimization :

Reduction Conditions : Replace L-Selectride® with alternative reducing agents (e.g., BINAL-H) to improve reaction efficiency .

Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate stability.

Crystallization : Use fractional crystallization with ethanol-water gradients to isolate the target isomer from diastereomeric byproducts .

  • Yield Data : Typical yields range from 57–100%, depending on purification methods .

Q. How to resolve contradictions between NMR and HPLC data in stereochemical purity assessments?

Contradictions may arise from residual solvents or diastereomers co-eluting in HPLC. Mitigation strategies include:

  • Cross-Validation : Combine 1H^1H-NMR integration (e.g., methine proton signals) with circular dichroism (CD) spectroscopy for absolute configuration confirmation .
  • Advanced Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles to improve resolution .

Q. What are the implications of using this compound as a reference standard in ANDA submissions?

The compound must comply with ICH Q6B guidelines, requiring:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life.
  • Traceability : Cross-referencing against pharmacopeial standards (USP/EP) via collaborative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.